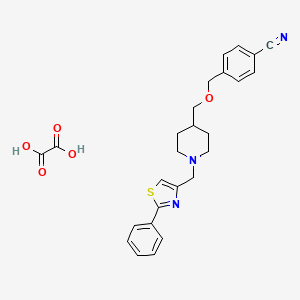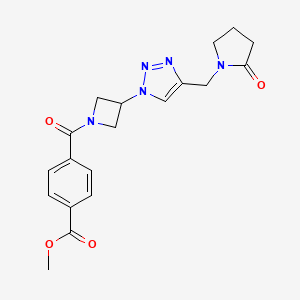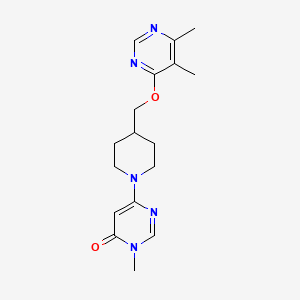![molecular formula C24H25FN2O4S B2407557 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 887223-21-4](/img/structure/B2407557.png)
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C24H25FN2O4S and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
A study by Rozhkova et al. (2013) highlights the use of a similar structural motif in the synthesis of spirocyclic and dihydroisoquinoline derivatives via the Ritter reaction. This demonstrates the compound's potential utility in creating complex heterocyclic structures, which are crucial in medicinal chemistry and materials science (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
Material Science Applications
Kagawa et al. (1994) explored the synthesis and characterization of a derivative closely related to the queried compound for nonlinear optical devices, indicating its potential in the development of advanced optical materials with specific electronic properties (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).
Pharmacological Applications
Xie et al. (2015) detailed the synthesis and biological evaluation of a derivative as a σ1 receptor ligand for tumor imaging, showcasing the compound's relevance in diagnostic applications and its potential in enhancing cancer detection techniques (Xie, Bergmann, Kniess, Deuther-Conrad, Mamat, Neuber, Liu, Steinbach, Brust, Pietzsch, & Jia, 2015).
Fuel Cell Applications
Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, indicating the utility of similar chemical structures in the development of membranes for fuel-cell applications. This research points to the role of such compounds in improving energy conversion technologies (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16-3-5-19(13-17(16)2)32(28,29)22-15-26-21-6-4-18(25)14-20(21)23(22)27-9-7-24(8-10-27)30-11-12-31-24/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDDONFHVWRAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)



![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)

![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
